molecular formula C12H9BrOS B1372604 1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one CAS No. 1049872-66-3

1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one

Cat. No.: B1372604
CAS No.: 1049872-66-3
M. Wt: 281.17 g/mol
InChI Key: JRAIRAGKWDGNMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one is an organic compound with the molecular formula C12H9BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 2-acetylthiophene followed by a Friedel-Crafts acylation reaction. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors with optimized conditions to maximize yield and purity. The use of automated systems and advanced purification techniques ensures consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Aminated or thiolated derivatives.

Scientific Research Applications

1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets are subject to ongoing research and may vary depending on the context of its use .

Comparison with Similar Compounds

1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one can be compared with other thiophene derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1-[5-(2-bromophenyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrOS/c1-8(14)11-6-7-12(15-11)9-4-2-3-5-10(9)13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAIRAGKWDGNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.